molecular formula C14H17N3O2 B2366708 N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide CAS No. 2188734-00-9

N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide

Cat. No.: B2366708
CAS No.: 2188734-00-9
M. Wt: 259.309
InChI Key: UZLCTLGAVLCTPC-UHFFFAOYSA-N
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Description

N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide is an organic compound with significant potential in various scientific fields. It is known for its unique structure, which includes an isoquinoline moiety and a prop-2-enamide group. This compound is a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide typically involves the reaction of glycine with acrolein or acryloyl chloride. The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted isoquinoline derivatives .

Scientific Research Applications

N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide stands out due to its unique isoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-14(19)16-12-4-3-10-5-6-17(9-13(15)18)8-11(10)7-12/h2-4,7H,1,5-6,8-9H2,(H2,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLCTLGAVLCTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(CCN(C2)CC(=O)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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